molecular formula C14H8ClN3O2 B10888504 2-(4-Chloro-3-nitrophenyl)quinoxaline

2-(4-Chloro-3-nitrophenyl)quinoxaline

Cat. No.: B10888504
M. Wt: 285.68 g/mol
InChI Key: QKIPDAVLABJTPB-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-nitrophenyl)quinoxaline is a heterocyclic aromatic organic compound with the molecular formula C14H8ClN3O2. It consists of a quinoxaline core substituted with a 4-chloro-3-nitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-nitrophenyl)quinoxaline typically involves the condensation of 4-chloro-3-nitroaniline with 1,2-diketones. One common method is the reaction of 4-chloro-3-nitroaniline with benzil in the presence of a suitable catalyst, such as acetic acid, under reflux conditions . The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the quinoxaline ring.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-nitrophenyl)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)quinoxaline
  • 2-(4-Nitrophenyl)quinoxaline
  • 2-(4-Bromophenyl)quinoxaline

Uniqueness

2-(4-Chloro-3-nitrophenyl)quinoxaline is unique due to the presence of both chloro and nitro substituents on the phenyl ring, which confer distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H8ClN3O2

Molecular Weight

285.68 g/mol

IUPAC Name

2-(4-chloro-3-nitrophenyl)quinoxaline

InChI

InChI=1S/C14H8ClN3O2/c15-10-6-5-9(7-14(10)18(19)20)13-8-16-11-3-1-2-4-12(11)17-13/h1-8H

InChI Key

QKIPDAVLABJTPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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